molecular formula C20H12Cl4N2O2 B11958677 2,4-Dichloro-N-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide CAS No. 326883-72-1

2,4-Dichloro-N-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide

Cat. No.: B11958677
CAS No.: 326883-72-1
M. Wt: 454.1 g/mol
InChI Key: NHEPGMKNQDQHSW-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide is a chemical compound with the molecular formula C20H12Cl4N2O2 and a molecular weight of 454.143 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and benzamide groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine under controlled conditions. For example, the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N’-dimethylformamide solution at 60°C has been reported to yield dichlorobenzamide derivatives . The reaction conditions often require the use of purified solvents and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce corresponding carboxylic acids and amines.

Scientific Research Applications

2,4-Dichloro-N-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms and benzamide groups allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-N-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide is unique due to its specific arrangement of chlorine atoms and benzamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

326883-72-1

Molecular Formula

C20H12Cl4N2O2

Molecular Weight

454.1 g/mol

IUPAC Name

2,4-dichloro-N-[4-[(2,4-dichlorobenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H12Cl4N2O2/c21-11-1-7-15(17(23)9-11)19(27)25-13-3-5-14(6-4-13)26-20(28)16-8-2-12(22)10-18(16)24/h1-10H,(H,25,27)(H,26,28)

InChI Key

NHEPGMKNQDQHSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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